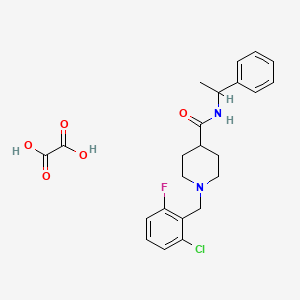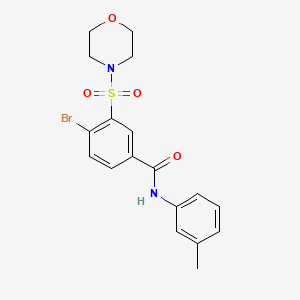![molecular formula C14H14N6O2 B6104961 2-methyl-4-[(E)-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazinylidene]methyl]benzene-1,3-diol](/img/structure/B6104961.png)
2-methyl-4-[(E)-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazinylidene]methyl]benzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-4-[(E)-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazinylidene]methyl]benzene-1,3-diol is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a pyridazine ring, makes it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
The synthesis of 2-methyl-4-[(E)-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazinylidene]methyl]benzene-1,3-diol typically involves multiple steps, starting with the preparation of the triazolopyridazine core. One common method involves the reaction of hydrazine derivatives with appropriate aldehydes or ketones under reflux conditions. The reaction conditions often include the use of ethanol as a solvent and a catalytic amount of piperidine to facilitate the formation of the desired product .
Industrial production methods for such compounds may involve optimization of reaction conditions to improve yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
2-methyl-4-[(E)-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazinylidene]methyl]benzene-1,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction .
These reactions can be carried out under mild conditions using reagents such as halogenating agents or nucleophiles . The major products formed from these reactions depend on the specific reagents and conditions used, but they typically include derivatives with modified pharmacological properties.
Scientific Research Applications
The compound 2-methyl-4-[(E)-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazinylidene]methyl]benzene-1,3-diol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules with potential therapeutic benefits . In biology and medicine, it has been studied for its anticancer, antimicrobial, and anti-inflammatory activities .
The compound’s ability to interact with various biological targets makes it a valuable tool for drug discovery and development. It has shown promise as an enzyme inhibitor, particularly against enzymes like carbonic anhydrase and cholinesterase, which are involved in various physiological processes . Additionally, its antioxidant properties make it a potential candidate for the treatment of oxidative stress-related diseases .
Mechanism of Action
The mechanism of action of 2-methyl-4-[(E)-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazinylidene]methyl]benzene-1,3-diol involves its interaction with specific molecular targets in the body. The compound is known to bind to enzyme active sites, inhibiting their activity and thereby modulating various biochemical pathways . For example, its inhibition of carbonic anhydrase can lead to reduced production of bicarbonate ions, which has implications for conditions like glaucoma and epilepsy .
The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress in cells . This property is particularly important in the context of neurodegenerative diseases and other conditions where oxidative damage plays a key role.
Comparison with Similar Compounds
2-methyl-4-[(E)-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazinylidene]methyl]benzene-1,3-diol can be compared to other triazolopyridazine derivatives, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines and 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines . These compounds share a similar core structure but differ in the specific functional groups attached to the triazole and pyridazine rings.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological properties. For instance, its enhanced antioxidant activity compared to other derivatives makes it particularly valuable for research into oxidative stress-related conditions .
Similar compounds include:
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines
- 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines
These compounds, while similar in structure, exhibit different biological activities and are studied for various therapeutic applications.
Properties
IUPAC Name |
2-methyl-4-[(E)-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazinylidene]methyl]benzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2/c1-8-11(21)4-3-10(14(8)22)7-15-17-12-5-6-13-18-16-9(2)20(13)19-12/h3-7,21-22H,1-2H3,(H,17,19)/b15-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUDLXZDAFDPPB-VIZOYTHASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)C=NNC2=NN3C(=NN=C3C=C2)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1O)/C=N/NC2=NN3C(=NN=C3C=C2)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-3-piperidinyl}-N-(2-fluorophenyl)propanamide](/img/structure/B6104879.png)
![2-[(2-chloro-4-fluorophenoxy)methyl]-N-[(6-methyl-2-pyridinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6104884.png)
![4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-prop-2-enylbenzamide](/img/structure/B6104891.png)
![[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]-[1-[[2-(trifluoromethyl)phenyl]methyl]triazol-4-yl]methanone](/img/structure/B6104892.png)

![2-[4-[(E)-2-[5-(2-hydroxyphenyl)-1-phenyl-1,2,4-triazol-3-yl]ethenyl]phenoxy]acetic acid](/img/structure/B6104913.png)
![4-(imidazol-1-ylmethyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B6104921.png)

![2-{1-(4-methoxy-2,3-dimethylbenzyl)-4-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6104933.png)
![3-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-isobutyl-2-piperazinone](/img/structure/B6104945.png)
![5-{[(3-methoxyphenyl)amino]methyl}-2-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6104947.png)
![N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B6104950.png)
![1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-3-piperidinecarboxamide](/img/structure/B6104966.png)
![2-(2-chloroisonicotinoyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6104973.png)
